molecular formula C31H33N5O7 B2940460 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1351590-99-2

4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2940460
CAS No.: 1351590-99-2
M. Wt: 587.633
InChI Key: PUYQJEHBZJNOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a benzimidazole-derived molecule featuring a phenoxymethyl-substituted benzimidazole core linked to a piperidine moiety via a methyl group. An acetamide bridge connects the piperidine to a benzamide group, with an oxalate counterion enhancing solubility.

Properties

IUPAC Name

oxalic acid;4-[[2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3.C2H2O4/c30-29(36)22-10-12-23(13-11-22)31-28(35)19-33-16-14-21(15-17-33)18-34-26-9-5-4-8-25(26)32-27(34)20-37-24-6-2-1-3-7-24;3-1(4)2(5)6/h1-13,21H,14-20H2,(H2,30,36)(H,31,35);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQJEHBZJNOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate typically involves several steps:

  • Formation of 1H-benzo[d]imidazole: Starting with the phenoxymethyl precursor, react with o-phenylenediamine under acidic conditions to obtain 1H-benzo[d]imidazole.

  • Piperidine Substitution: Introduce the piperidin-1-ylmethyl group to the 1H-benzo[d]imidazole core via nucleophilic substitution.

  • Acetylation Reaction: The intermediate compound is then reacted with 4-((2-oxoacetyl)piperidin-1-yl)benzamide in the presence of an acylating agent.

  • Formation of Oxalate Salt: The final product is obtained by reacting the amide with oxalic acid to form the oxalate salt.

Industrial Production Methods: For industrial-scale production, the process may be optimized to improve yield and purity. This often involves using high-pressure reactors and efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity ProfileExample Reactions
Benzimidazole (1H position)Nucleophilic substitution (e.g., alkylation)Reaction with alkyl halides
Acetamido (-NHCO-)Hydrolysis (acid/base)Conversion to carboxylic acid
Piperidine (secondary amine)Alkylation/acylationReaction with acyl chlorides
Oxalate counterionSalt displacementExchange with other anions

Hydrolysis Reactions

The acetamido group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic conditions :
    R NHCO R +H2OHCl R COOH+R NH3+Cl\text{R NHCO R }+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{R COOH}+\text{R NH}_3^+\text{Cl}^-
    Example: Hydrolysis in 6M HCl at 80°C for 12 hours yields a carboxylic acid derivative .

  • Basic conditions :
    R NHCO R +NaOHR COONa++R NH2\text{R NHCO R }+\text{NaOH}\rightarrow \text{R COO}^-\text{Na}^++\text{R NH}_2
    Data from analogous esters in suggest ~90% conversion under reflux with 2M NaOH.

Alkylation and Acylation at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes:

  • Alkylation : Reaction with methyl iodide in DMF at 25°C forms a tertiary amine .

  • Acylation : Treatment with benzoyl chloride in the presence of triethylamine produces an acylated derivative .

Table 2: Reaction Conditions for Piperidine Modifications

Reaction TypeReagentConditionsYieldSource
AlkylationCH₃I, K₂CO₃DMF, 25°C, 6 hours75–80%
AcylationPhCOCl, Et₃NCH₂Cl₂, 0°C → 25°C, 2h85%

Oxidation of Phenoxymethyl Group

The phenoxymethyl substituent on the benzimidazole can oxidize to a ketone or carboxylic acid under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Forms a ketone intermediate, further oxidized to a carboxylic acid .

  • H₂O₂/FeSO₄ : Selective oxidation to the ketone without over-oxidation .

Salt Displacement with Oxalate Counterion

The oxalate counterion can be replaced via metathesis:

  • With HCl : Forms the hydrochloride salt, enhancing aqueous solubility .

  • With NaHCO₃ : Generates the free base, improving organic-phase solubility .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the benzimidazole ring, forming phenolic byproducts .

  • Thermal decomposition : Above 200°C, decarboxylation of the oxalate counterion occurs, releasing CO₂ .

Computational Insights (DFT Studies)

  • Electrophilic sites : The benzimidazole C2 position and piperidine nitrogen show high electrophilicity (Fukui indices: f⁺ > 0.25) .

  • Hydrolysis kinetics : Acetamido hydrolysis has an activation energy of ~65 kJ/mol, per DFT calculations on similar systems .

Scientific Research Applications

Chemistry:
  • As a Catalyst: Due to its structure, it can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

Biology:
  • Biomolecular Interactions: The compound's benzimidazole structure allows it to interact with DNA, making it a candidate for studying DNA-binding properties.

Medicine:
  • Potential Drug Candidate: Its structural features suggest applications in antiviral and anticancer drug development.

Industry:
  • Material Science: Can be used in the synthesis of advanced materials due to its stability and reactivity.

Mechanism of Action

Molecular Targets:
  • DNA Binding: The benzimidazole moiety intercalates with DNA, potentially disrupting replication and transcription processes.

  • Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites, altering their activity.

Pathways Involved:
  • Cell Cycle Arrest: By intercalating with DNA, it can cause cell cycle arrest, leading to apoptosis in cancer cells.

  • Signal Transduction: Modulates pathways involved in cell signaling, affecting cellular responses and functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs share the benzimidazole-piperidine-acetamide backbone but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₃₀H₃₃N₅O₆* ~563.6† Phenoxymethyl (benzimidazole), oxalate counterion N/A
2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (CAS 1351602-37-3) C₂₆H₃₂N₄O₅ 480.6 Methyl (benzimidazole), phenethyl (acetamide), oxalate counterion
N-(4-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate C₂₅H₂₈N₄O₆ 480.5 Methyl (benzimidazole), phenylacetamide, oxalate counterion
9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) C₂₈H₂₂BrN₇O₂S 600.5 Bromophenyl-thiazole, triazole linker, phenoxymethyl-benzimidazole

*Assumed formula based on structural analysis; †Estimated molecular weight.

Key Observations :

  • Substituent Impact: The phenoxymethyl group on the benzimidazole in the target compound may enhance lipophilicity compared to methyl-substituted analogs (e.g., CAS 1351602-37-3) .
  • Linker Diversity : The target compound uses a simple acetamide linker, whereas 9c incorporates a triazole-thiazole system, which could influence conformational flexibility and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

  • Melting Points : Compounds in exhibit melting points ranging from 160–220°C, influenced by aromaticity and hydrogen-bonding groups. The target compound’s oxalate counterion may lower its melting point compared to neutral analogs .
  • Solubility : Oxalate salts (e.g., target compound, CAS 1351602-37-3) show improved aqueous solubility versus free bases, critical for bioavailability .

Methods for Assessing Similarity

As highlighted in , compound similarity is evaluated using:

  • Tanimoto Coefficients : Measures structural overlap via fingerprint-based algorithms.
  • Molecular Descriptors : Van der Waals volume, polar surface area, and logP values differentiate pharmacokinetic profiles .
  • Docking Scores : Predict binding affinity differences; e.g., 9c’s docking pose showed superior steric complementarity compared to simpler analogs .

Biological Activity

The compound 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C26H29N3O6C_{26}H_{29}N_{3}O_{6}
  • Molecular Weight : 479.5 g/mol
  • CAS Number : 1351662-07-1

The structure includes a benzimidazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi:

CompoundActivityMIC (μg/mL)
Compound 2gAntiproliferative8
Compound 1bAntifungal (C. albicans)64
Compound 1cAntifungal (A. niger)64

These findings suggest that the compound may possess similar antimicrobial properties, potentially inhibiting growth in resistant strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Benzimidazole derivatives are known for their anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Induction of mitochondrial dysfunction leading to cytochrome c release and caspase activation.
  • Efficacy : Compounds have shown IC50 values ranging from 8 to 100 μM against various cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including those structurally similar to our compound. The results indicated:

  • Inhibition of Cancer Cell Lines : Significant inhibition was observed in MDA-MB-231 breast cancer cells with IC50 values as low as 16.38 μM for specific derivatives.
  • Antifungal Potency : Compounds displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives can often be correlated with their structural features:

  • Lipophilicity : Increased lipophilicity enhances membrane penetration, improving bioavailability.
  • Substituent Effects : Variations in the phenyl ring or nitrogen substitutions significantly affect potency and selectivity against different biological targets .

Q & A

Q. What are the key considerations for synthesizing 4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of phenoxymethyl-substituted benzimidazole precursors with piperidine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
  • Acetylation : Introduction of the acetamido linker via nucleophilic acyl substitution, often employing coupling agents like EDCI or HOBt .
  • Oxalate salt formation : Final acid-base reaction with oxalic acid in ethanol or methanol to improve crystallinity and stability .
    Key Characterization Steps :
  • NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the benzimidazole, piperidine, and acetamido groups .
  • HPLC (≥98% purity) and mass spectrometry (ESI-MS) to verify molecular weight and purity .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural validation requires:

  • X-ray crystallography (if crystals are obtainable) to resolve the 3D arrangement of the benzimidazole-piperidine-acetamido core .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch in the acetamido moiety at ~1650 cm⁻¹ and N-H bend in benzimidazole at ~3400 cm⁻¹) .
  • Elemental analysis (CHN) to confirm empirical formula consistency, with deviations <0.3% .
    Example Data :
  • ¹H-NMR (DMSO-d₆): Peaks at δ 8.2–8.5 ppm (benzamide aromatic protons), δ 3.8–4.2 ppm (piperidinyl methylene), and δ 2.1–2.5 ppm (acetamido methyl) .

Q. What preliminary pharmacological assays are recommended to assess this compound’s bioactivity?

Methodological Answer: Initial screens should include:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the benzimidazole scaffold’s known ATP-binding site interactions .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Measure aqueous solubility (via shake-flask method) and metabolic stability in liver microsomes .
    Critical Controls :
  • Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Yield optimization strategies include:

  • Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
  • Solvent selection : Use high-boiling solvents (e.g., toluene) for reflux steps to improve reaction completion .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate high-purity product .
    Data-Driven Example :
  • Substituting HCl with p-toluenesulfonic acid in condensation steps increased yields from 65% to 82% in analogous benzimidazole syntheses .

Q. How should researchers address contradictory biological activity data across different assays?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
  • Compound stability : Perform stability tests in assay buffers (e.g., pH 7.4 PBS) using HPLC to detect degradation products .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
    Case Study :
  • Discrepancies in cytotoxicity data may stem from differential expression of efflux pumps (e.g., P-gp) in cell lines, which can be probed using inhibitors like verapamil .

Q. What computational approaches are recommended to predict this compound’s target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the benzimidazole and piperidine moieties as key pharmacophores .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hinge region lysine in kinases) .
  • ADMET prediction : Utilize SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions .
    Example Finding :
  • Analogous compounds showed strong binding to histone deacetylases (HDACs) in silico, with ∆G values ≤ -9.0 kcal/mol .

Q. How can researchers validate the oxalate salt’s role in enhancing pharmacokinetic properties?

Methodological Answer:

  • Comparative studies : Synthesize the free base and oxalate salt, then compare solubility (e.g., 23 mg/mL vs. 58 mg/mL in PBS) and oral bioavailability in rodent models .
  • Dissolution testing : Use USP Apparatus II to measure dissolution rates at pH 1.2 (stomach) and 6.8 (intestine) .
  • Stability assays : Monitor hygroscopicity and thermal degradation (TGA/DSC) to confirm the salt’s superiority in long-term storage .

Q. Notes

  • Avoid using non-referenced commercial databases (e.g., BenchChem).
  • Advanced questions emphasize mechanistic validation and computational rigor, while basic questions focus on synthesis and preliminary characterization.
  • Contradictory data should be resolved through orthogonal assays and controlled experimental replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.